Methyl 3-oxopentadecanoate

Descripción general

Descripción

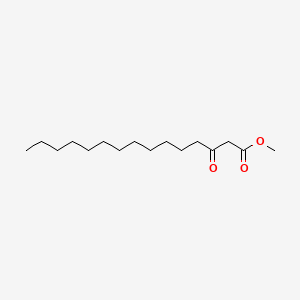

Methyl 3-oxopentadecanoate is an organic compound with the molecular formula C₁₆H₃₀O₃. It is a methyl ester derivative of 3-oxopentadecanoic acid. This compound is part of the family of long-chain fatty acids and is characterized by the presence of a keto group at the third carbon position. It is used in various chemical and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-oxopentadecanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxopentadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the keto group can be further oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols, specifically converting the keto group to a hydroxyl group.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products Formed:

Oxidation: 3-oxopentadecanoic acid.

Reduction: 3-hydroxy-pentadecanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 3-oxopentadecanoate has been studied for its potential therapeutic properties, particularly in the context of antimicrobial activity. Research indicates that compounds with similar structures exhibit significant antibacterial effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Activity

A study evaluated the anti-MRSA activity of various synthetic analogues of methyl esters derived from keto acids. The results demonstrated that certain derivatives exhibited minimal inhibitory concentrations (MICs) ranging from 2 to 16 μg/mL against MRSA strains, indicating potential for development as antimicrobial agents .

Food Science Applications

In food chemistry, this compound plays a role in lipid oxidation processes, which are crucial for flavor development in food products. The formation of methyl ketones during lipid oxidation contributes to the aroma profile of various foods.

Case Study: Aroma Development

Research on lipid oxidation has shown that methyl ketones are produced as tertiary products from secondary degradation pathways of unsaturated fatty acids. This process is relevant for understanding the formation of aroma-active compounds in food products, impacting flavor and consumer acceptance .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as aldol condensation and acylation.

Synthesis Pathways

The compound can be synthesized via several methods including:

- Aldol Reactions : Methyl esters can undergo aldol reactions to form β-hydroxy esters, which can then be dehydrated to yield α,β-unsaturated carbonyl compounds.

- Acylation Reactions : It can also be acylated to introduce additional functional groups, enhancing its utility in pharmaceutical and agrochemical applications.

Analytical Applications

This compound is used in mass spectrometry for the analysis of fatty acid profiles. The fragmentation patterns observed in mass spectra provide insights into the structure and composition of lipid samples.

Mass Spectrometry Insights

Mass spectrometry studies have identified key diagnostic ions formed by cleavage adjacent to the oxo group in methyl esters of fatty acids. This provides a practical approach for analyzing complex lipid mixtures .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of methyl 3-oxopentadecanoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These reactions can influence metabolic pathways and biochemical processes, making the compound a valuable tool in research.

Comparación Con Compuestos Similares

Ethyl 6-methyl-3-oxopentadecanoate: Similar in structure but with an ethyl ester group and a methyl substitution at the sixth carbon.

Methyl 7-oxopentadecanoate: Similar in structure but with the keto group at the seventh carbon position.

Uniqueness: Methyl 3-oxopentadecanoate is unique due to the specific positioning of the keto group at the third carbon, which imparts distinct reactivity and properties compared to its analogs. This positioning allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted applications.

Actividad Biológica

Methyl 3-oxopentadecanoate, a fatty acid derivative, has garnered attention for its potential biological activities, including antibacterial, antioxidant, and anti-inflammatory properties. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

This compound (C16H30O3) is classified as a methyl ester of a long-chain fatty acid. Its structure includes a ketone functional group, which may contribute to its biological activities. The compound can be synthesized through various chemical processes, including esterification and oxidation reactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL, comparable to standard antibiotics like vancomycin .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| MRSA ATCC 43300 | 2 - 16 | |

| MRSA ATCC 33591 | 4 - 16 | |

| E. coli | 6.00 ± 0.300 | |

| P. aeruginosa | 13.50 ± 0.500 |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, such as DPPH radical scavenging tests. The compound has shown promising results in reducing oxidative stress by neutralizing free radicals, which is crucial for preventing cellular damage and chronic diseases .

Table 2: Antioxidant Activity Assay Results

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cellular models . This suggests potential applications in treating inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study explored the antimicrobial efficacy of this compound against several strains of bacteria, including both Gram-positive and Gram-negative species. The findings indicated that the compound exhibited varying degrees of activity, with notable effectiveness against E. coli and P. aeruginosa . -

Case Study on Antioxidant Potential :

Another investigation assessed the antioxidant potential of this compound in a model of oxidative stress induced by hydrogen peroxide in human cell lines. The results showed a significant reduction in oxidative markers in treated cells compared to controls .

The biological activities of this compound are attributed to several mechanisms:

- Antibacterial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Antioxidant Mechanism : It scavenges free radicals and enhances endogenous antioxidant defenses.

- Anti-inflammatory Pathways : It modulates signaling pathways involved in inflammation, reducing the expression of inflammatory mediators.

Propiedades

IUPAC Name |

methyl 3-oxopentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDZNJRIILJIAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341781 | |

| Record name | Methyl 3-oxopentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54889-72-4 | |

| Record name | Methyl 3-oxopentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.